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Efficacy Comparison: Zanubrutinib vs. Orelabrutinib in
R/R MCL

Efficacy Outcome
Zanubrutinib (BGB-
3111-206 Trial)

Orelabrutinib (ICP-
CL-00102 Trial)

Comparative Result

Primary Analysis
Follow-up

Median 35.3 months [1] Median 23.8 months

[2] [3]

Overall Response
Rate (ORR)

83.7% - 85.5% [4] [1]

[2]

82.1% [2] [3] Not statistically significant

[2]

Complete Response
(CR) Rate

77.9% [4] [1] 27.4% - 34.9% [3] Significantly higher with

zanubrutinib [4]

Median Progression-
Free Survival (PFS)

Not Reached (33.0

months in earlier data)
[1]

22.0 months [2] [3]

PFS Hazard Ratio
(HR)

HR 0.54 (95% CI 0.34-
0.86); favors zanubrutinib

[5] [2]
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Efficacy Outcome
Zanubrutinib (BGB-
3111-206 Trial)

Orelabrutinib (ICP-
CL-00102 Trial)

Comparative Result

24-Month PFS Rate 67.3% (CT-assessed)

[2]

46.5% (CT-

assessed) [2]

Numerically higher with

zanubrutinib [2]

Detailed Experimental Data and Methodologies

The comparisons above are derived from sophisticated statistical analyses designed to compensate for the

lack of head-to-head randomized trials.

Source Trials: The comparison primarily uses patient-level data from the single-arm zanubrutinib trial
(BGB-3111-206, NCT03206970) and aggregated data from the single-arm orelabrutinib trial (ICP-

CL-00102, NCT03494179) [5] [2].
Comparison Method: An Unanchored Matching-Adjusted Indirect Comparison (MAIC) was

performed [4] [5] [2]. This statistical technique weights the patients from one trial to match the
baseline characteristics of the other trial, effectively creating a balanced "virtual" population for

comparison. Key prognostic factors that were matched included sex, bulky disease, bone marrow
involvement, disease stage, simplified MCL International Prognostic Index (sMIPI), prior autologous

stem cell transplantation, and number of prior lines of therapy [2].
Assessment Note: A crucial methodological difference is that response assessments in the

zanubrutinib trial used both PET and CT scans, while the orelabrutinib trial used only CT [5] [2]. PET
scans are generally more sensitive. The primary MAIC analysis compared CT-based PFS from both

trials, still showing a significant advantage for zanubrutinib [2].

The following diagram illustrates the workflow of this MAIC methodology.
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Interpretation and Context for Researchers

Efficacy Trends: The consistent signal across multiple analyses suggests a PFS advantage for
zanubrutinib [4] [5] [2]. The significantly higher complete response rate observed with zanubrutinib

may be a key driver of this improved long-term outcome [4].
Safety and Tolerability: While this analysis focuses on efficacy, safety profiles are also critical for

treatment selection. The search results indicate that both next-generation BTK inhibitors are designed
for improved selectivity over ibrutinib [6]. For comprehensive clinical decision-making, a direct review

of the safety data from each agent's respective prescribing information and clinical trial publications is
recommended.

Comparative Context: A separate indirect comparison also suggests that zanubrutinib may offer
efficacy advantages over another BTK inhibitor, acalabrutinib, in the R/R MCL setting [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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